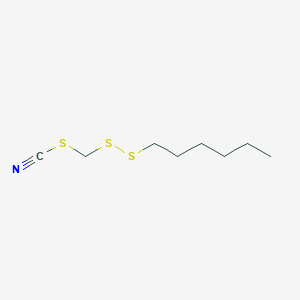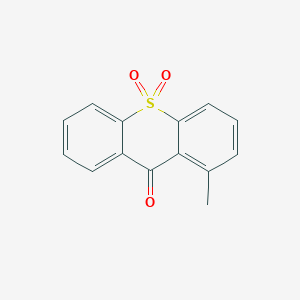
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione is an organic compound belonging to the thioxanthene family. Thioxanthenes are known for their unique structural properties and diverse applications in various fields, including photochemistry and medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione involves several steps. One common method includes the bromination of 4-methylthioxanthene, followed by oxidation to form the desired trione structure . The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione to its corresponding diol or alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thioxanthene core
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione involves its interaction with various molecular targets. In medicinal applications, it acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, and histaminergic receptors . These interactions lead to its antipsychotic effects, as well as other pharmacological properties.
Comparison with Similar Compounds
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione can be compared with other thioxanthene derivatives and aromatic ketones:
Thioxanthone: Known for its role as a photocatalyst in organic reactions, thioxanthone has a high triplet energy and long triplet lifetime.
1,8-Diazaanthracene-2,9,10-triones: Structurally related to thioxanthenes, these compounds are studied for their antitumor activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
CAS No. |
61633-40-7 |
|---|---|
Molecular Formula |
C14H10O3S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
1-methyl-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C14H10O3S/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)18(12,16)17/h2-8H,1H3 |
InChI Key |
MSBWRMJRLJENPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)S(=O)(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


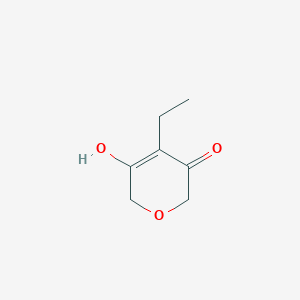
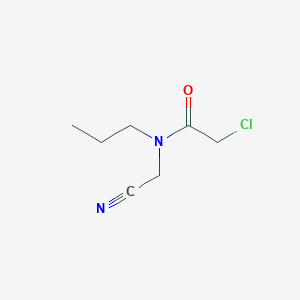
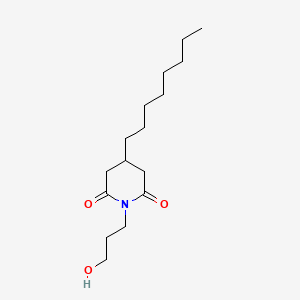

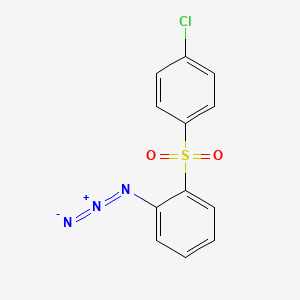
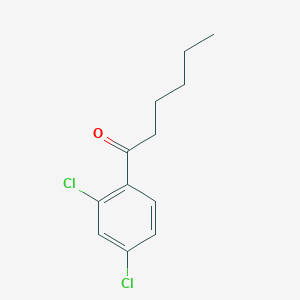

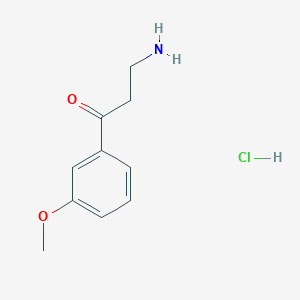
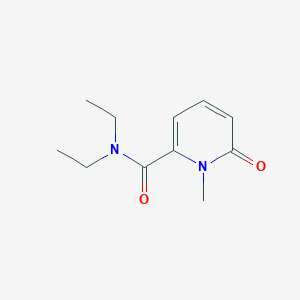
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
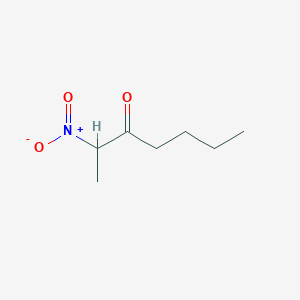
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

